molecular formula C8H4Cl2F3NO B2688545 N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 121806-47-1

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2688545
CAS No.: 121806-47-1
M. Wt: 258.02
InChI Key: AAQIQYFBSKDBEH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of dichlorophenyl and trifluoroacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,4-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-dichloroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with receptors. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-chloroacetamide
  • N-(2,4-dichlorophenyl)-2-nitroacetamide
  • N-(2,4-dichlorophenyl)-2-hydroxyacetamide

Uniqueness

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIQYFBSKDBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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